CID 135705231 refers to the chemical compound Cyanidin-3-O-glucoside, a member of the anthocyanin family, which is widely recognized for its presence in various fruits and vegetables. This compound is notable for its contribution to the red, blue, and purple colors of many plants and is studied for its potential health benefits, including antioxidant properties and roles in disease prevention. Cyanidin-3-O-glucoside has garnered attention in nutritional science and pharmacology due to its bioactive effects.
Cyanidin-3-O-glucoside is primarily sourced from a variety of plant materials, including berries (such as blackcurrants, blueberries, and strawberries), red cabbage, and other colorful fruits and vegetables. It is often extracted for research purposes or used as a natural colorant in food products.
Cyanidin-3-O-glucoside is classified as an anthocyanin glycoside. Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2H-chromen-4-one 6-O-β-D-glucopyranoside. It falls under the categories of flavonoids and polyphenols, which are known for their antioxidant activities.
Cyanidin-3-O-glucoside can be synthesized through various methods, including:
The extraction process often utilizes liquid chromatography to isolate Cyanidin-3-O-glucoside from complex mixtures. For example, high-performance liquid chromatography (HPLC) techniques are employed to achieve high purity levels. In synthetic methods, careful control of reaction conditions (temperature, pH, and time) is crucial to ensure high yields and purity.
Cyanidin-3-O-glucoside has a complex molecular structure characterized by:
The molecular formula is , with a molar mass of approximately 449.39 g/mol.
The compound's structure can be represented in various forms including:
C1=CC(=C(C(=C1C(=O)O)O)O)C(=C2C(=C(C(=C2O)O)O)O)O)O
InChI=1S/C21H21O11/c22-9-1-5(23)4(2-9)10(24)14-15(25)16(26)19(28)20(29)21(30)18(27)17(26)12(14)11(24)6(3-8(22))7(15)13(25)/h1-2,4-6,9,11-12,14-20H,3H2,(H-,22-,23-,28-,29-)
Cyanidin-3-O-glucoside can undergo several chemical reactions:
These reactions are significant in understanding the stability and bioavailability of Cyanidin-3-O-glucoside in food matrices and biological systems. For instance, oxidation reactions may lead to color changes in food products containing this compound.
The biological activity of Cyanidin-3-O-glucoside is attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress by:
Studies have indicated that Cyanidin-3-O-glucoside exhibits protective effects against oxidative stress-induced damage in cellular models, contributing to its potential therapeutic applications.
Analytical techniques such as ultraviolet-visible spectroscopy (UV-vis), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to characterize Cyanidin-3-O-glucoside's properties.
Cyanidin-3-O-glucoside has various applications in scientific research:
Research continues to explore its efficacy in clinical settings, particularly regarding its impact on human health through dietary intake or supplementation.
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